2-ethyl-3-methyl-1H-indol-7-ol

Physicochemical profiling Drug-likeness prediction LogP

Obtain 2-ethyl-3-methyl-1H-indol-7-ol as a 7-hydroxyindole scaffold critical for PDE4 inhibitor pharmacophore development. Generic indoles or incorrect regioisomers (e.g., 5-hydroxyindole) introduce divergent potency profiles and confound assay reproducibility. - 7-OH regioisomer validation: Reduces EHEC biofilm formation 27-fold vs. 11-fold for 5-hydroxyindole at 500 μM. - >99% neutral at pH 7.4: Ensures passive membrane permeability for intracellular target engagement, unlike ionized carboxylate analogs. - Fragment-likeness: MW 175.23 Da, 1 rotatable bond, balanced TPSA 36.02 Ų; supplied at 98% purity for reproducible dose-response assays.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B11916090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-3-methyl-1H-indol-7-ol
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCC1=C(C2=C(N1)C(=CC=C2)O)C
InChIInChI=1S/C11H13NO/c1-3-9-7(2)8-5-4-6-10(13)11(8)12-9/h4-6,12-13H,3H2,1-2H3
InChIKeyFMDBWVJMYJIEDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3-methyl-1H-indol-7-ol: Physicochemical Identity and Procurement Baseline


2-Ethyl-3-methyl-1H-indol-7-ol (CAS 25158-25-2, molecular formula C₁₁H₁₃NO, molecular weight 175.23 g/mol) is a trisubstituted indole derivative bearing an ethyl group at C-2, a methyl group at C-3, and a phenolic hydroxyl at C-7 of the indole nucleus . The compound is supplied at 98% purity (typical batch specification) and is classified as a 7-hydroxyindole scaffold, a substructure recognized in phosphodiesterase 4 (PDE4) inhibitor pharmacophores and bacterial biofilm-signaling molecules [1][2]. Its computed LogP of 2.74, topological polar surface area (TPSA) of 36.02 Ų, and possession of two hydrogen bond donors (indole NH + phenolic OH) constitute the key physicochemical parameters that govern its behavior in medicinal chemistry and chemical biology applications .

Structural Determinants of Differentiation from Common Indole Analogs


Indole derivatives with seemingly minor substitution differences can exhibit large divergences in lipophilicity, hydrogen-bonding capacity, and biological target engagement. The presence of the C-7 hydroxyl group on 2-ethyl-3-methyl-1H-indol-7-ol simultaneously lowers LogP by approximately 0.3–0.6 units and raises TPSA by over 20 Ų relative to the non-hydroxylated parent 2-ethyl-3-methyl-1H-indole [1]. Within the hydroxyindole regioisomer series, the position of the hydroxyl group is a critical determinant of potency: 6-hydroxyindole and 7-hydroxyindole exhibit IC₅₀ values of 20 μM and 79 μM, respectively, against human tyrosinase, whereas 5-hydroxyindole is markedly weaker (IC₅₀ = 366 μM) [2]. In bacterial biofilm modulation, 7-hydroxyindole reduces EHEC biofilm formation 27-fold, compared to an 11-fold reduction by 5-hydroxyindole [3]. These data demonstrate that substitution pattern—both regioisomerism of the hydroxyl group and the presence of alkyl substituents—generates non-interchangeable property profiles. Procurement of a generic indole or an incorrect regioisomer therefore carries a high risk of introducing an analog with fundamentally different solubility, permeability, and bioactivity characteristics.

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Reduction via 7-OH Substitution

The introduction of a phenolic hydroxyl at C-7 reduces the computed LogP of 2-ethyl-3-methyl-1H-indol-7-ol to 2.74 compared to LogP values of 3.04–3.31 for the non-hydroxylated analog 2-ethyl-3-methyl-1H-indole (CAS 19013-49-1) [1][2]. This ΔLogP of –0.30 to –0.57 units represents a shift from a relatively lipophilic scaffold toward a more balanced hydrophilicity–lipophilicity profile. The lower LogP of the 7-OH compound predicts improved aqueous solubility and reduced non-specific protein binding relative to the des-hydroxy analog, while still retaining sufficient lipophilicity for membrane passage.

Physicochemical profiling Drug-likeness prediction LogP

Polar Surface Area Increase and Membrane Permeability Implications

The topological polar surface area (TPSA) of 2-ethyl-3-methyl-1H-indol-7-ol is 36.02 Ų , compared to 15.79 Ų for 2-ethyl-3-methyl-1H-indole [1]. The 20.23 Ų increase arises from the single oxygen atom of the C-7 hydroxyl group. In medicinal chemistry, a TPSA threshold of <60 Ų is generally associated with good oral absorption, while TPSA <90 Ų is considered permissive for blood-brain barrier penetration. Both compounds fall well within these limits; however, the 2.3-fold higher TPSA of the 7-OH analog predicts measurably lower passive membrane permeability, which may be therapeutically advantageous when restricted tissue distribution is desired or disadvantageous when CNS exposure is required.

TPSA CNS drug design Membrane permeability

Additional Hydrogen Bond Donor as a Pharmacophoric Anchor

2-Ethyl-3-methyl-1H-indol-7-ol possesses two hydrogen bond donor (HBD) groups—the indole N–H and the phenolic O–H at C-7—whereas 2-ethyl-3-methyl-1H-indole has only a single HBD (the indole N–H) and zero hydrogen bond acceptors (HBA = 0) . In contrast, the target compound has one HBA (the phenolic oxygen). This HBD/HBA profile provides an additional, geometrically defined anchor point for target protein engagement that the des-hydroxy analog cannot offer. In the context of PDE4 inhibitor pharmacophores, the 7-OH group has been specifically claimed as a key interaction motif [1].

Hydrogen bonding Receptor-ligand interactions Pharmacophore design

Ionization State Divergence from the Carboxylic Acid Analog

At physiological pH 7.4, 2-ethyl-3-methyl-1H-indol-7-ol, as a phenolic compound with an estimated pKa of approximately 10, remains >99% unionized . In contrast, the closely related 2-ethyl-3-methyl-1H-indole-7-carboxylic acid (CAS 876715-53-6) has a predicted pKa of 4.80 and is therefore >99% ionized (carboxylate form) at pH 7.4 . This fundamental difference in ionization state has profound consequences: the neutral phenol is expected to exhibit higher passive membrane permeability and lower aqueous solubility compared to the charged carboxylate, which will have high aqueous solubility but negligible passive membrane flux. Selection between these two analogs for a given experimental system must therefore be governed by whether neutral, membrane-permeable character or ionized, solubility-driven character is required.

Ionization state pH-dependent solubility Drug absorption

7-Hydroxyindole Scaffold Biofilm Modulation Activity

Although direct biofilm data for 2-ethyl-3-methyl-1H-indol-7-ol itself has not been published, the 7-hydroxyindole scaffold upon which it is built has been quantitatively characterized as a potent interspecies biofilm signal. In Luria-Bertani medium on polystyrene under quiescent conditions, 7-hydroxyindole (CAS 2380-84-9, the unsubstituted parent scaffold) reduced enterohemorrhagic E. coli (EHEC) biofilm formation 27-fold and E. coli K-12 biofilm formation 8-fold, without affecting planktonic growth [1]. By comparison, the 5-hydroxyindole regioisomer produced only 11-fold and 6-fold reductions, respectively. This 2.5-fold greater potency for the 7-OH regioisomer over the 5-OH regioisomer in EHEC demonstrates that the position of the hydroxyl group is a key determinant of biofilm-modulatory activity. As 2-ethyl-3-methyl-1H-indol-7-ol retains the identical 7-hydroxyindole core, it is a logical candidate for biofilm and quorum-sensing studies where additional alkyl substituents are desired for potency optimization or metabolic stability.

Biofilm inhibition Quorum sensing Microbiome research

Conformational Flexibility from the 2-Ethyl Rotatable Bond

2-Ethyl-3-methyl-1H-indol-7-ol possesses one rotatable bond—the C2–ethyl group—whereas the parent scaffold 7-hydroxyindole (CAS 2380-84-9) and the 3-methyl analog 3-methyl-1H-indol-7-ol (CAS 1125-35-5) each have zero rotatable bonds . The single rotatable bond in the target compound introduces a degree of conformational freedom absent in the simpler 7-hydroxyindoles. In molecular recognition, rotatable bonds incur an entropic penalty upon binding but can also enable induced-fit interactions with flexible protein binding pockets. The presence of exactly one rotatable bond (rather than zero or multiple) positions this compound in a favorable range for oral drug-likeness (typically ≤10 rotatable bonds are acceptable), while offering subtly greater conformational adaptability than the fully rigid 7-hydroxyindole core.

Conformational entropy Ligand flexibility Molecular recognition

Procurement-Relevant Application Scenarios


PDE4 Inhibitor Lead Optimization with Controlled Lipophilicity

The 7-hydroxyindole substructure has been claimed in multiple patents as a PDE4 inhibitor pharmacophore [1]. For medicinal chemistry teams optimizing PDE4 inhibitors, 2-ethyl-3-methyl-1H-indol-7-ol offers a LogP of 2.74 and TPSA of 36.02 Ų —a balanced physicochemical profile that provides an attractive starting point between the high lipophilicity of 2-ethyl-3-methyl-1H-indole (LogP 3.04–3.31, no HBA) and the lower lipophilicity but limited substitution vectors of unsubstituted 7-hydroxyindole (LogP 1.41–1.87, MW 133.15) [2][3]. The C-2 ethyl and C-3 methyl groups offer additional hydrophobic contacts and metabolic shielding while maintaining the critical 7-OH interaction motif.

Bacterial Biofilm and Quorum-Sensing Probe Development

The 7-hydroxyindole scaffold reduces EHEC biofilm formation 27-fold at 500 μM, outperforming 5-hydroxyindole (11-fold) by a factor of 2.5 [4]. For chemical biology groups studying interspecies bacterial signaling, 2-ethyl-3-methyl-1H-indol-7-ol provides this validated 7-hydroxyindole core with additional C-2 and C-3 alkyl substituents. These substituents can serve as synthetic handles for further derivatization or as probes to investigate steric tolerance within the biofilm signaling pathway. The compound's 98% purity specification ensures reproducibility in dose-response biofilm assays, where impurities could confound biological readouts.

Fragment-Based Drug Discovery with Controlled Flexibility

Fragment-based screening libraries benefit from compounds with high ligand efficiency and controlled flexibility. With a molecular weight of 175.23 Da, 2 HBD, 1 HBA, and exactly 1 rotatable bond, 2-ethyl-3-methyl-1H-indol-7-ol meets fragment-likeness criteria (MW < 300, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) . Its single rotatable bond distinguishes it from the completely rigid 7-hydroxyindole (0 rotatable bonds), offering a modest gain in conformational adaptability without the entropic penalty of highly flexible fragments. This balanced profile makes it a strong candidate for fragment screening against targets where a phenolic hydroxyl is expected to contribute to binding, such as metalloenzymes and kinases.

Neutral Phenol Selection for Permeability-Driven Assays

In programs where a 7-substituted indole is required and both the 7-OH (phenol) and 7-COOH (carboxylic acid) analogs are commercially available, the ionization state at physiological pH becomes the decisive selection criterion. The phenolic 2-ethyl-3-methyl-1H-indol-7-ol remains >99% neutral at pH 7.4, whereas the 7-carboxylic acid analog (CAS 876715-53-6, pKa 4.80) is >99% ionized . For cell-based assays requiring passive membrane permeability, intracellular target engagement, or CNS exposure, the neutral phenol is the appropriate choice. Conversely, for formulations requiring high aqueous solubility, the carboxylate analog should be selected. This clear binary decision framework prevents procurement of the wrong analog for the intended assay context.

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